1-(Fmoc-amino)cyclopropanecarboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

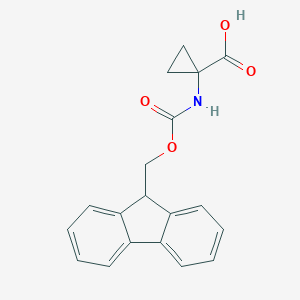

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid is a synthetic compound widely used in organic chemistry. It is known for its unique structural features, which include a cyclopropane ring and a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often utilized in peptide synthesis due to its ability to protect amino groups during chemical reactions .

准备方法

The synthesis of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available N-Fmoc-protected α-amino acids.

Arndt-Eistert Protocol: This method is applied to convert the α-amino acids into β-amino acids.

Reaction Conditions: The reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

化学反应分析

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the Fmoc group, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide .

科学研究应用

Chemical Properties and Structure

1-(Fmoc-amino)cyclopropanecarboxylic acid is characterized by the following molecular formula:

- Formula : C₁₉H₁₇NO₄

- Molecular Weight : 323.3 g/mol

- CAS Number : 126705-22-4

The compound features a cyclopropane ring which contributes to its conformational rigidity, making it an interesting building block in peptide synthesis.

Applications in Peptide Synthesis

Fmoc Protection Strategy :

this compound is primarily used as a protected amino acid in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group allows for selective deprotection under mild conditions, facilitating the incorporation of this amino acid into peptides without compromising the integrity of other functional groups.

Advantages in Peptide Design :

- Increased Stability : The cyclopropane moiety enhances the stability of peptides against enzymatic degradation.

- Conformational Constraints : The rigid structure can induce specific conformations in peptides, which is beneficial for designing biologically active compounds.

Biological Research Applications

-

Neuropharmacology :

- Research indicates that derivatives of cyclopropanecarboxylic acids, including Fmoc-ACPC, may exhibit procognitive effects. Studies have shown that compounds like 1-aminocyclopropanecarboxylic acid (ACPC) enhance cognitive functions such as memory and learning by modulating NMDA receptor activity, which is crucial for synaptic plasticity and memory formation .

-

Antipsychotic Potential :

- Investigations into the antipsychotic-like effects of ACPC suggest that it may counteract cognitive deficits associated with schizophrenia by enhancing glutamatergic transmission. This positions Fmoc-ACPC as a potential candidate for further development in treating cognitive impairments linked to psychiatric disorders .

Study on Cognitive Enhancement

A study published in Psychopharmacology demonstrated that ACPC improved object recognition memory and cognitive flexibility in animal models. The results indicated that doses ranging from 200 to 400 mg/kg significantly inhibited memory fading, suggesting its potential utility in addressing cognitive deficits .

Synthesis and Characterization

Research has focused on synthesizing Fmoc-ACPC through various methodologies, emphasizing its application in high-purity peptide synthesis. The compound has been successfully incorporated into various peptides, demonstrating its versatility as a building block .

作用机制

The mechanism of action of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted side reactions during peptide chain elongation. The Fmoc group can be selectively removed using a base, such as piperidine, to reveal the free amino group for further reactions .

相似化合物的比较

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid can be compared with other Fmoc-protected amino acids:

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid: This compound has a cyclobutane ring instead of a cyclopropane ring, which affects its steric properties and reactivity.

N-Fmoc-N-methyl-1-amino-1-cyclopropanecarboxylic acid: This compound includes a methyl group on the amino nitrogen, which can influence its chemical behavior and applications.

1-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate: This compound has a tert-butyl ester group, providing different solubility and reactivity characteristics.

The uniqueness of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid lies in its cyclopropane ring, which imparts distinct steric and electronic properties, making it valuable in specific synthetic applications .

生物活性

1-(Fmoc-amino)cyclopropanecarboxylic acid (Fmoc-ACCA) is a synthetic compound notable for its unique structural features and potential applications in biochemical research, particularly in peptide synthesis and biological activity modulation. This article delves into its biological activity, highlighting research findings, mechanisms, and comparative analyses with similar compounds.

- Molecular Formula : C19H17NO4

- Molecular Weight : Approximately 323.3 g/mol

- Appearance : White to light yellow powder

- Purity : At least 95% in commercial preparations

The Fmoc (fluorenylmethoxycarbonyl) group serves as a protective moiety for the amino group during peptide synthesis, while the cyclopropane structure contributes to the compound's rigidity, potentially influencing its biological interactions.

The biological activity of Fmoc-ACCA is primarily linked to its role in peptide formation and interactions with various biological targets. The cyclopropane ring structure is hypothesized to enhance binding affinity and specificity towards certain receptors or enzymes, although detailed mechanisms remain under investigation.

Interaction Studies

Research indicates that Fmoc-ACCA can modulate biological processes through its incorporation into peptides. These peptides may exhibit enhanced stability and bioactivity compared to linear counterparts. Interaction studies focus on:

- Peptide Formation : Fmoc-ACCA is utilized in synthesizing cyclic peptides, which often have improved pharmacological properties.

- Biological Target Interactions : The compound's unique structure may enhance binding to specific proteins or receptors, leading to altered biological responses.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics and potential applications of Fmoc-ACCA compared to related compounds:

| Compound Name | Structure Type | Unique Features | Applications |

|---|---|---|---|

| This compound | Cyclopropane amino acid | Rigid structure; Fmoc protection | Peptide synthesis |

| 1-Aminocyclopropane-1-carboxylic acid | Simple cyclopropane amino acid | Lacks Fmoc protection; more reactive | Limited applications |

| N-Fmoc-L-alanine | Linear amino acid | Commonly used in peptide synthesis | General peptide synthesis |

| N-Fmoc-L-proline | Cyclic amino acid | Contains a pyrrolidine ring | Structural role in peptides |

This comparison illustrates the distinctiveness of Fmoc-ACCA within the broader class of cyclic amino acids, emphasizing its potential for specialized applications in drug design and development.

Study on Plant Resistance Enhancement

A recent study investigated the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA), a related compound, in enhancing maize resistance against biotic stressors. Key findings include:

- Binding Energy : ACCA demonstrated a binding energy of −9.98 kcal/mol, indicating strong interaction with target sites.

- Stress Resistance : Application of ACCA improved maize resilience against pathogenic attacks and drought stress, suggesting potential agricultural applications .

This study underscores the relevance of cyclopropane-based compounds in agricultural biotechnology, potentially leading to increased crop yields under stress conditions.

Future Directions

While preliminary studies suggest promising biological activities for Fmoc-ACCA, further research is necessary to:

- Elucidate specific mechanisms of action at the molecular level.

- Explore the compound's efficacy across different biological systems.

- Assess long-term impacts and potential toxicity.

属性

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-17(22)19(9-10-19)20-18(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPOISJKHBLNPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。